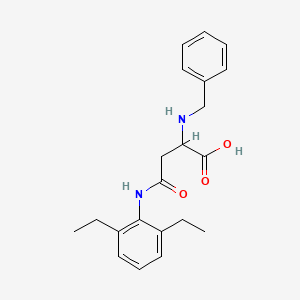

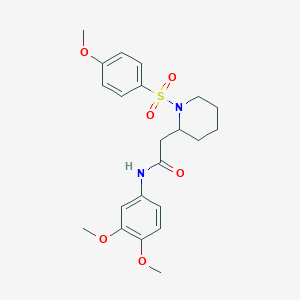

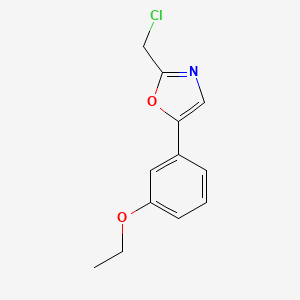

2-(Benzylamino)-4-((2,6-diethylphenyl)amino)-4-oxobutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Benzylamino)-4-((2,6-diethylphenyl)amino)-4-oxobutanoic acid, also known as BDBOB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDBOB is a derivative of pyrrole-2,5-dione and has been shown to have various biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Peptidomimetics

4-Amino-3-(aminomethyl)benzoic acid (AmAbz) is a novel unnatural amino acid with promise in applications as a building block for the synthesis of peptidomimetics and as a scaffold for combinatorial chemistry. AmAbz contains three distinct functionalities that could be discriminated from one another, making it valuable in the synthesis of complex molecular structures, such as branched pseudopeptides (Pascal et al., 2000).

Fluorescent Chromism and Sensing Devices

Sulfonic acid-substituted 2-(2′-hydroxyphenyl)benzothiazole, a molecule similar in structure to 2-(Benzylamino)-4-((2,6-diethylphenyl)amino)-4-oxobutanoic acid, was designed as a solid-state ESIPT (excited-state intramolecular proton transfer) fluorescent chromic molecule. This molecule responds to various types of organic bases and amines, making it applicable in solid-state sensing devices for biologically important molecules such as ammonia and histamine (Nakane et al., 2018).

Reactivity and Mechanism Studies

The reactivity of 4-oxobutanoic acids and their analogues with other compounds has been studied to understand their mechanisms. For example, the reactions of 4-oxobutanoic acids with 1,3-binucleophilic reagents have been analyzed to form benzopyrroloxazine derivatives. These studies provide insights into the nucleophilicity and reactivity of different functional groups in these molecules (Amalʼchieva et al., 2022).

ELISA Development

Fenthion haptens structurally related to 2-(Benzylamino)-4-((2,6-diethylphenyl)amino)-4-oxobutanoic acid were synthesized and used in the development of a competitive indirect enzyme-linked immunosorbent assay (ELISA). This ELISA is effective for the determination of fenthion, demonstrating the utility of these compounds in the development of analytical tools for monitoring agricultural samples (Zhang et al., 2008).

Drug Design and Pharmacophore Studies

Carboxylic acid derivatives, including those structurally related to 2-(Benzylamino)-4-((2,6-diethylphenyl)amino)-4-oxobutanoic acid, have been designed and synthesized for use in pharmacophore and quantitative structure-activity relationship (QSAR) models. These models explore the structural requirements controlling the observed cytotoxic properties of these compounds, illustrating their potential in drug design and development (Abdel-Atty et al., 2014).

Eigenschaften

IUPAC Name |

2-(benzylamino)-4-(2,6-diethylanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-3-16-11-8-12-17(4-2)20(16)23-19(24)13-18(21(25)26)22-14-15-9-6-5-7-10-15/h5-12,18,22H,3-4,13-14H2,1-2H3,(H,23,24)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUXJSXDFLYFAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)CC(C(=O)O)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylamino)-4-((2,6-diethylphenyl)amino)-4-oxobutanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

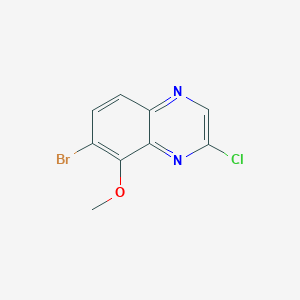

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one](/img/structure/B2416556.png)

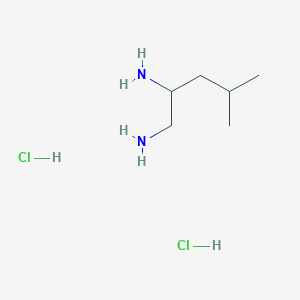

![5-[(2-Chlorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2416563.png)

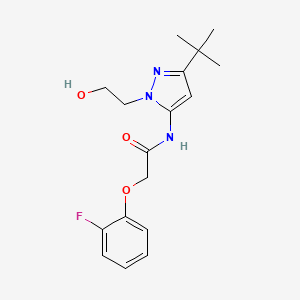

![8-chloro-2-(2-(trifluoromethyl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2416572.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2416574.png)